molecular formula C18H19N3O2 B12939527 N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide CAS No. 89143-39-5

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Cat. No.: B12939527
CAS No.: 89143-39-5
M. Wt: 309.4 g/mol
InChI Key: ZNHXQJJTQZMACR-UHFFFAOYSA-N
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Description

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazide with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
  • N-(2-(5-Ethyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
  • N-(2-(5-Butyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Uniqueness

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide is unique due to its specific substituent groups, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique applications and effects.

Properties

CAS No.

89143-39-5

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C18H19N3O2/c1-2-8-16-20-17(21-23-16)14-11-6-7-12-15(14)19-18(22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,19,22)(H,20,21)

InChI Key

ZNHXQJJTQZMACR-UHFFFAOYSA-N

Canonical SMILES

CCCC1N=C(NO1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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